(5-Bromo-2-fluorophenyl)methanesulfonyl chloride
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Overview
Description
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 5-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of this compound.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the aryl groups.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group acts as an electrophile, making the compound susceptible to nucleophilic attack. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxyphenyl)methanesulfonyl chloride
- (5-Bromo-2-chlorophenyl)methanesulfonyl chloride
- (5-Bromo-2-iodophenyl)methanesulfonyl chloride
Uniqueness
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5BrClFO2S |
---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 |
InChI Key |
XFBVXYCQPMNGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)F |
Origin of Product |
United States |
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